Cas no 147381-60-0 (3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-)

3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-
- 3-CYANO-4-TRIFLUOROMETHYL-6-(4'-CHLOROPHENYL)-PYRIDINE-2-ONE
- 4'-METHYL-3-HYDROXY-5-(TRIFLUOROMETHYL)-1,1-BIPHENYL-4-CARBONITRILE
- 3-cyano-4-trifluoromethyl-6-p-tolyl-2(1H)-pyridone
- 3-cyano-6-(4-tolyl)-4-trifluoromethyl-2(1H)-pyridone
- 6-(4-CHLOROPHENYL)-3-CYANO-4-TRIFLUOROMETHYL-2(1H)-PYRIDONE
- 6-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,2-DIHYDRO-2-OXOPYRIDINE-3-CARBONITRILE
- SALOR-INT L232831-1EA
- 4-(Trifluoromethyl)-1,2-dihydro-2-oxo-6-p-tolylpyridine-3-carbonitrile
- MFCD03017374
- 3-Cyano-6-(4-tolyl)-4-(trifluoromethyl)-2-pyridone
- AKOS000531937
- 6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
- 6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
- 6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
- Z1213727979
- SR-01000493007
- 2-Oxo-6-p-tolyl-4-trifluoromethyl-1,2-dihydro-pyridine-3-carbonitrile
- CHEMBL1603085
- 2-hydroxy-6-p-tolyl-4-(trifluoromethyl)nicotinonitrile
- HMS2582G13
- 4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile
- SR-01000493007-1
- SMR000172104
- 147381-60-0
- MLS000548689
-
- MDL: MFCD03017374
- インチ: InChI=1S/C14H9F3N2O/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20)
- InChIKey: DPEBWSHEZJTXLR-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C2=NC(=C(C#N)C(=C2)C(F)(F)F)O
計算された属性
- 精确分子量: 298.01200
- 同位素质量: 278.06669740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 528
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 52.9Ų
じっけんとくせい
- PSA: 56.65000
- LogP: 3.58578
3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- Security Information
- 危険物輸送番号:UN 3276
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
- 安全术语:S26-36/37/39
- Risk Phrases:R20/21/22
3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB275138-5 g |
3-Cyano-6-(4-tolyl)-4-(trifluoromethyl)-2-pyridone; . |
147381-60-0 | 5g |
€650.00 | 2022-06-11 | ||
abcr | AB275138-1g |
3-Cyano-6-(4-tolyl)-4-(trifluoromethyl)-2-pyridone; . |
147381-60-0 | 1g |
€180.00 | 2024-04-19 | ||
abcr | AB275138-5g |
3-Cyano-6-(4-tolyl)-4-(trifluoromethyl)-2-pyridone; . |
147381-60-0 | 5g |
€650.00 | 2024-04-19 | ||
abcr | AB275138-1 g |
3-Cyano-6-(4-tolyl)-4-(trifluoromethyl)-2-pyridone; . |
147381-60-0 | 1g |
€180.00 | 2022-06-11 |
3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- 関連文献
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-に関する追加情報
3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-: A Versatile Compound in Modern Pharmaceutical Research
3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. Its chemical identity is further defined by its CAS number 147381-60-0, which serves as a unique identifier for this specific molecule. The compound's molecular framework combines a pyridine ring with a nitrile group, while its side chains feature functional groups such as a 4-methylphenyl substituent and a trifluoromethyl group. This combination of structural elements contributes to its potential applications in drug discovery and therapeutic development.
Recent advancements in medicinal chemistry have highlighted the importance of 3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- as a promising scaffold for the design of novel therapeutics. The integration of a trifluoromethyl group into its molecular structure significantly enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug candidate optimization. Studies published in 2023 have demonstrated that this functional group can modulate the compound's interaction with biological targets, thereby improving its pharmacokinetic properties and reducing off-target effects.
The 1,2-dihydro-6-(4-methylphenyl)-2-oxo moiety of this compound is particularly noteworthy for its potential to engage in hydrogen bonding interactions with target proteins. This structural feature allows the compound to form stable complexes with enzymes and receptors, which is essential for its biological activity. Researchers at the University of California, San Francisco have recently published findings showing that this moiety can selectively inhibit the activity of certain kinases, making it a valuable candidate for the development of targeted therapies in oncology.
One of the most intriguing aspects of 3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- is its ability to exhibit dual functionality in pharmaceutical applications. The compound has been shown to possess both anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate intracellular signaling pathways. A 2024 study in the *Journal of Medicinal Chemistry* reported that this compound can suppress the activation of NF-κB, a key pathway involved in inflammatory responses, while simultaneously enhancing the expression of antioxidant enzymes such as superoxide dismutase.
The 4-methylphenyl substituent in this molecule plays a crucial role in its biological activity. This group contributes to the compound's ability to interact with hydrophobic pockets in target proteins, thereby enhancing its binding affinity. Recent computational studies have revealed that the methyl group at the para position of the phenyl ring can significantly influence the compound's conformational flexibility, which is essential for its pharmacological activity. These findings underscore the importance of structural modifications in optimizing the compound's therapeutic potential.
Advancements in synthetic methodologies have enabled the efficient preparation of 3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- for pharmaceutical applications. A 2023 publication in *Organic Letters* described a novel catalytic approach that allows for the selective synthesis of this compound with high yield and purity. This method involves the use of transition metal catalysts to facilitate the formation of the trifluoromethyl group, which is a critical step in the synthesis process. Such innovations in synthetic chemistry are vital for the large-scale production of this compound for preclinical and clinical studies.
The pharmacological profile of 3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- has been the focus of numerous studies aimed at understanding its potential therapeutic applications. Research conducted at the National Institutes of Health (NIH) has shown that this compound exhibits promising activity against a range of disease models. For instance, a 2023 study demonstrated its ability to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. These findings highlight the compound's versatility in addressing complex biological systems.
The 2-oxo group in this molecule is another key structural feature that contributes to its biological activity. This group can participate in various types of chemical reactions, including nucleophilic attacks and redox processes, which are essential for the compound's interaction with biological targets. A 2024 review article in *Drug Discovery Today* emphasized the importance of the 2-oxo group in modulating the compound's reactivity and selectivity, which are critical factors in drug development. These insights are helping researchers design more effective therapeutic agents based on this molecular scaffold.
In addition to its pharmacological properties, 3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- has been explored for its potential in the development of prodrugs. Prodrug strategies are commonly used to improve the bioavailability and reduce the toxicity of active compounds. A 2023 study published in *European Journal of Medicinal Chemistry* demonstrated that this compound can be converted into an active form through enzymatic hydrolysis, making it a suitable candidate for prodrug formulations. This approach is particularly relevant for improving the therapeutic index of compounds with poor solubility or high toxicity.
The molecular structure of 3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- also raises interesting questions about its potential for drug repurposing. Researchers are increasingly exploring the possibility of using existing compounds for new therapeutic indications. A 2024 study in *Pharmaceutical Research* suggested that this compound could be repurposed for the treatment of neurodegenerative diseases due to its ability to modulate specific signaling pathways. These findings highlight the growing importance of structural analysis in drug discovery and development.
As the field of pharmaceutical chemistry continues to evolve, the role of 3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- in therapeutic innovation is becoming increasingly evident. Its unique molecular structure, combined with its diverse pharmacological properties, makes it a valuable candidate for the development of novel therapeutics. Ongoing research is focused on optimizing its chemical properties to enhance its therapeutic potential and ensure its safety and efficacy in clinical applications.
Overall, the compound 3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- represents a significant advancement in the field of pharmaceutical chemistry. Its structural features and biological activity continue to be the subject of extensive research, with the potential to impact a wide range of therapeutic areas. As scientists continue to explore its properties and applications, the compound is poised to play a crucial role in the development of new and effective treatments for various diseases.
147381-60-0 (3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-) Related Products
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)
- 1805737-12-5(Ethyl 2-(3-bromo-2-oxopropyl)-6-chlorobenzoate)
- 1701904-41-7(2-3-fluoro-4-(trifluoromethyl)phenylpropan-1-amine)
- 476634-03-4(N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)
- 1330765-01-9(tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate)
- 590367-95-6(1,2,3,4-Tetra-O-benzoyl-D-glucopyranose)
- 1804569-78-5(Ethyl 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)
- 10299-70-4(3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-)
- 873009-40-6(3-PYRIDINECARBOXIMIDOYL CHLORIDE, 6-CHLORO-N-HYDROXY-)
